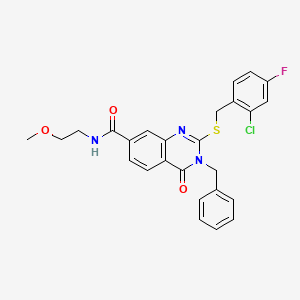
3-benzyl-2-((2-chloro-4-fluorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-benzyl-2-((2-chloro-4-fluorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H23ClFN3O3S and its molecular weight is 512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-benzyl-2-((2-chloro-4-fluorobenzyl)thio)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-diabetic research. This article explores the biological activity of this compound, detailing its mechanisms, efficacy, and relevant studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H23ClFN3O3S, with a molecular weight of 512 g/mol. The structural features include a benzyl group, a chloro-fluorobenzyl thio group, and a methoxyethyl substituent, which may contribute to its biological properties.
1. Antidiabetic Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant inhibition of α-glucosidase, an enzyme critical in carbohydrate metabolism. For instance, derivatives from the quinazoline class have shown promising IC₅₀ values against α-glucosidase, suggesting potential as antidiabetic agents .
2. Anticancer Activity
Quinazolines are known for their anticancer properties. In vitro studies have demonstrated that various derivatives exhibit cytotoxic effects on several cancer cell lines. The antiproliferative activity of quinazoline derivatives has been correlated with their ability to inhibit specific kinases involved in cancer progression.
In a study evaluating the growth-inhibiting activity of related quinazolines, compounds showed moderate inhibitory effects in low micromolar ranges against multiple cancer cell lines . The presence of specific substituents was found to enhance or diminish this activity.
The biological activity of this compound may be attributed to its ability to interact with specific enzyme targets and pathways:
- α-glucosidase Inhibition : The compound's structure allows it to bind effectively within the active site of α-glucosidase, disrupting carbohydrate metabolism and potentially lowering postprandial glucose levels.
- Kinase Inhibition : Some studies suggest that quinazoline derivatives can act as kinase inhibitors, affecting pathways critical for tumor growth and survival. This has been illustrated by the binding affinity of certain derivatives to various kinases with ΔT_m values comparable to established inhibitors .
Case Studies
Several case studies highlight the efficacy of quinazoline derivatives:
- Case Study on Antidiabetic Effects : A study demonstrated that a series of quinazoline derivatives significantly reduced blood glucose levels in diabetic models by inhibiting α-glucosidase activity .
- Case Study on Anticancer Activity : Another investigation reported that specific quinazoline compounds induced apoptosis in MCF-7 breast cancer cells through modulation of apoptotic pathways and cell cycle arrest .
Properties
IUPAC Name |
3-benzyl-2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN3O3S/c1-34-12-11-29-24(32)18-8-10-21-23(13-18)30-26(35-16-19-7-9-20(28)14-22(19)27)31(25(21)33)15-17-5-3-2-4-6-17/h2-10,13-14H,11-12,15-16H2,1H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHXUUPKHOWXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=C(C=C3)F)Cl)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














